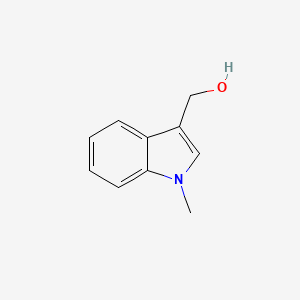

(1-Methyl-1H-indol-3-YL)methanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-methylindol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULITKYYLCRIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219911 | |

| Record name | 3-Indolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-44-2 | |

| Record name | 3-Hydroxymethyl-1-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethyl-1-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6965-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYL-1-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68WFS5KSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1-Methyl-1H-indol-3-YL)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-indol-3-YL)methanol

Abstract: This guide provides a comprehensive technical overview of the synthetic pathways to this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, making the development of efficient synthetic routes to its derivatives a critical endeavor for researchers.[1][2][3] This document details the most reliable and field-proven synthetic strategy, which proceeds via the C3-formylation of 1-methylindole followed by selective reduction of the resulting aldehyde. We will delve into the underlying reaction mechanisms, provide detailed step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a robust two-step sequence. This strategy leverages the inherent nucleophilicity of the indole ring system for a regioselective formylation at the C3 position, followed by a straightforward reduction of the introduced aldehyde functionality.

The core strategy involves:

-

Formylation: Electrophilic formylation of 1-methyl-1H-indole to produce the key intermediate, 1-methyl-1H-indole-3-carbaldehyde.

-

Reduction: Selective reduction of the aldehyde group to the corresponding primary alcohol, yielding the target compound.

This approach is favored due to the commercial availability of the starting material, the high regioselectivity of the formylation step, and the mild, high-yielding conditions of the final reduction.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylindole.

Experimental Protocol: Formylation

This protocol is adapted from established procedures for indole formylation. [4]

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. A pinkish complex should form.

-

Substrate Addition: Dissolve 1-methyl-1H-indole (1.0 equiv.) in a minimal amount of DMF and add this solution dropwise to the reaction mixture, again maintaining a temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 35-40 °C. Stir at this temperature for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. Basify the solution to a pH of ~9-10 by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 30% w/v), ensuring the temperature is kept below 50 °C.

-

Isolation: The product, 1-methyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Stir the slurry at room temperature for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum to obtain the crude product, which can be further purified by recrystallization from an ethanol/water mixture if necessary.

| Parameter | Value |

| Starting Material | 1-Methyl-1H-indole |

| Reagents | POCl₃, DMF |

| Solvent | DMF |

| Temperature | 0 °C to 40 °C |

| Reaction Time | 1.5 - 2 hours |

| Typical Yield | 85-95% |

Table 1: Summary of typical reaction parameters for the Vilsmeier-Haack formylation.

Step 2: Reduction of 1-Methyl-1H-indole-3-carbaldehyde

The conversion of the intermediate aldehyde to the target primary alcohol is most reliably achieved by reduction with a mild hydride-donating agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). [4][5]

Mechanistic Rationale

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide-boron intermediate. Subsequent workup with a protic solvent (like water or methanol from the reaction) protonates the resulting alkoxide ion, liberating the primary alcohol, this compound. The reaction is typically fast and clean.

Caption: Mechanism of sodium borohydride reduction of an aldehyde.

Experimental Protocol: Reduction

This protocol is based on established procedures for the reduction of indole-3-carbaldehydes. [4]

-

Setup: In a round-bottom flask, suspend 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous methanol. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 0.5-0.6 equiv.) portion-wise to the suspension. Control the rate of addition to maintain the internal temperature between 0-5 °C. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Isolation: Add more water to the residue to precipitate the product fully. Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water. Dry the solid under vacuum. The product is often of high purity, but can be recrystallized from ethyl acetate/hexane if needed.

| Parameter | Value |

| Starting Material | 1-Methyl-1H-indole-3-carbaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 - 5 °C |

| Reaction Time | 2 - 3 hours |

| Typical Yield | 90-98% |

Table 2: Summary of typical reaction parameters for the sodium borohydride reduction.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 68-72 | White to light yellow powder |

| This compound | C₁₀H₁₁NO | 161.20 | 98-102 | White to off-white solid |

Table 3: Physicochemical properties of the key intermediate and final product. [6] Spectroscopic Analysis:

-

¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal (CH₂OH, ~4.8 ppm) and a hydroxyl proton signal.

-

¹³C NMR: The aldehyde carbonyl carbon signal (~185 ppm) will be replaced by a methylene carbon signal (~60 ppm).

-

IR Spectroscopy: The strong carbonyl (C=O) stretch at ~1650 cm⁻¹ in the starting material will disappear, and a broad hydroxyl (O-H) stretch will appear around 3200-3500 cm⁻¹ in the product.

Conclusion

The synthesis of this compound is reliably accomplished through a two-step sequence involving Vilsmeier-Haack formylation of 1-methylindole followed by sodium borohydride reduction. This pathway is characterized by its high yields, operational simplicity, and robust nature, making it highly suitable for both laboratory-scale synthesis and potential scale-up operations. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers and professionals in the field of drug discovery and organic synthesis.

References

-

MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

- Google Patents. (2010). CN101921223A - Synthesis method of indole-3-methanol.

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

-

Journal of King Saud University - Science. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

-

SciELO. (2021). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). THE REACTION OF METHYL RADICALS WITH FORMALDEHYDE. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.

-

Supporting Information. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. Retrieved from [Link]

-

CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved from [Link]

-

University of Leicester. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-methanol (FDB000939). Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

RSC Publishing. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 5. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 6. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Impact of N-Methylation on the Indole Scaffold

Technical Guide for Drug Discovery & Development

Executive Summary

The indole moiety is a privileged scaffold in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs.[1] However, the unfunctionalized indole nitrogen (

This guide analyzes the biological and physicochemical implications of 1-methylation (

The "Magic Methyl" Effect: Physicochemical & SAR Implications

The transformation of Indole to 1-Methylindole fundamentally alters the pharmacophore's interaction with biological systems.

Loss of Hydrogen Bond Donor (HBD)

The indole NH is a weak acid (

-

Consequence: If the biological target requires an H-bond from the NH group (e.g., certain kinase hinge regions), activity decreases.

-

Benefit: If the NH group is solvated by water, methylation desolvates the core, reducing the energetic penalty of entering a hydrophobic pocket (e.g., the colchicine binding site of tubulin).

Conformational Restriction & Lipophilicity

-

LogP Shift: Methylation typically increases cLogP by ~0.5 units, enhancing membrane permeability.

-

Metabolic Blocking: The NH site is a primary target for Phase II metabolism (

-glucuronidation). Methylation blocks this pathway, potentially extending half-life (

Therapeutic Landscape & Quantitative Data

Anticancer Activity: Tubulin Polymerization Inhibition

1-Methylated indole derivatives have shown exceptional potency as Microtubule Targeting Agents (MTAs), specifically binding to the colchicine site . The methyl group often fills a specific hydrophobic sub-pocket that the unsubstituted indole cannot exploit effectively.

Comparative Potency Data

The following table summarizes data for 1-methyl-substituted indole derivatives targeting tubulin and cancer cell lines (MCF-7 breast cancer).

| Compound Scaffold | Substituent ( | Target Site | Tubulin Polymerization IC | MCF-7 Cytotoxicity IC | Mechanism Note |

| Indole-3-glyoxylamide | H (Unsubstituted) | Colchicine | 2.8 | 45 | Baseline activity. |

| Indole-3-glyoxylamide | Methyl | Colchicine | 0.58 | 4.5 | 10x potency increase via hydrophobic fill. |

| 2-Phenylindole | Methyl | ROS/DNA | N/A | 38.7 ( | Moderate activity; ROS-mediated apoptosis. |

| Combretastatin A-4 | N/A (Control) | Colchicine | 1.2 | 3.2 | Standard reference drug. |

Data synthesized from structure-activity relationship studies on arylthioindoles and indole-3-glyoxylamides [1, 2].

Antimicrobial & Antifungal Activity

-methylation also enhances activity in antimicrobial indole-thiosemicarbazones.-

Key Finding: 1-Methyl-2-phenylindole derivatives demonstrate MIC values comparable to standard antibiotics against S. aureus and A. niger, attributed to increased lipophilicity facilitating cell wall penetration [3].

Synthetic Methodology: Green Phase Transfer Catalysis (PTC)

Traditional methylation uses Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF. This is hazardous (hydrogen gas evolution) and requires strictly anhydrous conditions.

Recommended Protocol: Liquid-Liquid Phase Transfer Catalysis (LL-PTC). This method utilizes a quaternary ammonium salt to transfer the deprotonated indole anion across the interface of an organic solvent and an aqueous base, allowing the reaction to proceed under milder, safer conditions.

DOT Diagram: Synthetic Workflow (PTC)

Figure 1: Green synthesis workflow using Phase Transfer Catalysis (PTC) to avoid hazardous NaH.

Experimental Protocols

Protocol A: Green Synthesis of 1-Methylindole Derivatives

Objective: Methylation of Indole-3-carboxaldehyde (or generic indole) using PTC.

-

Reagents:

-

Indole derivative (10 mmol)

-

Toluene (30 mL)

-

Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

-

Dimethyl Carbonate (DMC) or Methyl Iodide (15 mmol)

-

50% Aqueous KOH (10 mL)

-

-

Procedure:

-

Dissolve the indole and TBAB in toluene in a round-bottom flask.

-

Add the alkylating agent (DMC is preferred for green chemistry; MeI for higher reactivity).

-

Add 50% KOH dropwise under vigorous stirring.

-

Reflux (if using DMC,

C) or stir at RT (if using MeI) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). -

Workup: Separate the organic layer.[2] Wash with water (

mL) and brine. Dry over anhydrous -

Evaporate solvent to yield the crude

-methyl product. Recrystallize from ethanol if solid.

-

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Validate the mechanism of action for the synthesized derivative.

-

Preparation:

-

Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

-

Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 10

-

-

Execution:

-

Keep all reagents on ice (

C). -

Add test compound (dissolved in DMSO) to a 96-well plate (Final conc: 1, 5, 10

M). Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control). -

Add tubulin reaction mix to wells.

-

Immediately transfer to a plate reader pre-warmed to

C.

-

-

Measurement:

-

Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Analysis: A decrease in Vmax or final fluorescence compared to vehicle control indicates inhibition of polymerization (destabilization).

-

Mechanism of Action: Tubulin Destabilization

The primary mechanism for 1-methylated arylthioindoles is the disruption of microtubule dynamics. By binding to the colchicine site, these compounds prevent the curved-to-straight conformational change required for tubulin polymerization.

DOT Diagram: Signaling Pathway & Apoptosis

Figure 2: Pharmacological cascade of 1-methylindole derivatives inducing apoptosis via tubulin inhibition.

References

-

Zhang, Y., et al. (2018). "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization." European Journal of Medicinal Chemistry.

-

Mirzaei, S., et al. (2021).[3] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." International Journal of Molecular Sciences.

-

Olgen, S., et al. (2008). "Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents."[1][4] Chemical Biology & Drug Design.

-

Organic Syntheses. (1960).[2] "1-Methylindole."[2] Org.[5][6] Synth. 1960, 40,[2] 68.

-

BenchChem. (2025).[7] "Protocol for Fischer Indole Synthesis of 2-Methylindoles."

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for (1-Methyl-1H-indol-3-YL)methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indol-3-YL)methanol

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in synthetic organic chemistry and drug discovery. Its indole core is a privileged structure found in numerous pharmacologically active molecules.[1] The functionalization at the 3-position with a hydroxymethyl group provides a reactive handle for introducing the indole moiety into larger, more complex molecular architectures. A precise and unambiguous structural confirmation of this intermediate is paramount for the success of multi-step syntheses.

This technical guide offers a comprehensive analysis of the essential spectroscopic data required for the definitive identification and quality control of this compound. As a senior application scientist, this document is structured to provide not only the raw data but also the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own results with confidence. We will delve into Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting expert interpretation alongside validated experimental protocols.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of this compound is presented below with the IUPAC numbering convention used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed map of the proton framework.

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte, this compound, in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if proton exchange of the -OH group is to be observed.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration, with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |

| ~7.65 | d | 1H | H-4 | The deshielding effect of the aromatic ring current and proximity to the electron-rich pyrrole nitrogen places this proton furthest downfield among the indole ring protons. |

| ~7.30 | d | 1H | H-7 | Similar to H-4, this proton is deshielded by the aromatic system. |

| ~7.20 | t | 1H | H-6 | Experiences typical aromatic shielding and is split by its two neighboring protons (H-5 and H-7) into a triplet. |

| ~7.10 | t | 1H | H-5 | Similar chemical environment to H-6, appearing as a triplet due to coupling with H-4 and H-6. |

| ~7.05 | s | 1H | H-2 | This proton is on the electron-rich pyrrole ring and adjacent to the nitrogen atom, but its singlet nature is characteristic of the C2-proton in 3-substituted indoles. |

| ~4.85 | s | 2H | -CH₂OH | The methylene protons are adjacent to both the electron-withdrawing hydroxyl group and the aromatic indole ring, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with (the -OH proton often exchanges too rapidly to cause splitting). |

| ~3.80 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen is in a relatively shielded environment, appearing as a sharp singlet upfield. Its chemical shift is highly characteristic for N-methyl indoles.[5] |

| ~1.70 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with trace water in the solvent. |

¹H NMR Spectrum Interpretation Workflow

Sources

- 1. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Technical Guide: Solubility Profile of (1-Methyl-1H-indol-3-yl)methanol

This technical guide details the solubility profile, solvent selection logic, and handling protocols for (1-Methyl-1H-indol-3-yl)methanol (CAS 22966-20-7). It is designed for researchers requiring precise control over stock solution preparation for biological assays, synthesis intermediates, or purification.

Part 1: Physicochemical Profile & Solubility Logic

Molecule Overview

This compound is a lipophilic indole derivative.[1] Unlike its parent compound, 1-methylindole (a liquid), the addition of the hydroxymethyl group at the C3 position introduces hydrogen bonding capability, generally resulting in a solid state at room temperature.

-

CAS: 22966-20-7

-

Molecular Weight: 161.20 g/mol

-

Physical State: Solid (Off-white to pale yellow crystalline powder)

-

Predicted LogP: ~1.9 – 2.2

-

Key Solubility Driver: The hydroxymethyl group (-CH₂OH) confers solubility in polar protic/aprotic solvents, while the N-methyl indole core drives solubility in chlorinated and aromatic organic solvents.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on polarity and experimental synthesis data.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Primary choice for biological stock solutions. High boiling point prevents evaporation; aprotic nature prevents reaction with the alcohol group. |

| Polar Protic | Methanol, Ethanol | Good (>50 mg/mL) | Synthesis & Processing. Used in the NaBH₄ reduction of the aldehyde precursor. Caution: Avoid acidic conditions to prevent ether formation. |

| Chlorinated | DCM, Chloroform | Good | Extraction & Transfer. Excellent for dissolving the compound during workup or liquid-liquid extraction. |

| Aromatic | Toluene, Benzene | Temperature-Dependent | Purification. High solubility at boiling point; low solubility at 0°C. Ideal for recrystallization. |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | Antisolvent. Used to precipitate the compound from DCM or Ethyl Acetate solutions. |

| Aqueous | Water, PBS | Very Poor (<1 mg/mL) | Biological Media. Requires pre-dissolution in DMSO before dilution into aqueous buffers. |

Part 2: Mechanistic Insights & Stability

The Acid-Sensitivity Hazard

Researchers must exercise caution regarding the stability of this compound in solution.

-

Mechanism: Indole-3-carbinols are prone to acid-catalyzed dehydration. The protonation of the hydroxyl group creates a good leaving group (

), generating a resonance-stabilized carbocation at the C3 position. -

Consequence: This carbocation is highly electrophilic and will react with other indole molecules to form dimers, trimers, and oligomers.

-

Prevention:

-

Avoid storing in unbuffered water or acidic organic solvents (e.g., chloroform that has formed HCl over time).

-

Add a trace of base (e.g., triethylamine) if using chloroform for NMR.

-

Store DMSO stocks at -20°C to slow kinetic degradation.

-

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent based on your experimental intent.

Caption: Decision logic for solvent selection based on experimental requirements, highlighting DMSO for bioassays and Toluene for purification.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Self-Validating)

Objective: Create a precise 100 mM stock in DMSO for biological dilution. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood.

-

Calculate Mass:

-

Target Concentration:

-

Volume Required:

-

MW:

-

Mass =

-

-

Weighing:

-

Weigh 16.1 – 16.2 mg of the solid into a 1.5 mL amber glass vial (protect from light).

-

Validation: Record exact mass (e.g., 16.15 mg).

-

-

Dissolution:

-

Calculate exact DMSO volume:

. -

Example: For 16.15 mg, add 1001.8 µL (round to 1002 µL) of anhydrous DMSO.

-

Vortex for 30 seconds. The solid should dissolve instantly.

-

-

Visual QC:

-

Hold vial against a light source. Solution must be clear and colorless/pale yellow.

-

Failure Mode: If cloudy, sonicate for 1 minute. If particles persist, the compound may be degraded or the DMSO is wet.

-

-

Storage:

-

Aliquot into 50 µL portions to avoid freeze-thaw cycles. Store at -20°C.

-

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the temperature-dependent solubility in toluene.

-

Dissolve: Add crude solid to a flask. Add Toluene (approx. 10 mL per gram).

-

Heat: Heat to reflux (110°C) with stirring until fully dissolved. If insoluble particles remain, filter while hot.

-

Cool: Remove from heat and allow to cool slowly to room temperature, then to 4°C.

-

Harvest: Filtration of the resulting crystals will yield high-purity this compound. Wash with cold hexanes.

Part 4: Workflow Visualization

The following diagram outlines the critical path for preparing a stock solution, including quality control checkpoints to ensure data integrity.

Caption: Step-by-step workflow for preparing a verified 100 mM stock solution, ensuring concentration accuracy and solution stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594156, 1-(1-Methyl-1H-indol-3-yl)ethanone. (Used for physicochemical property estimation of the methyl-indole core).

-

ChemicalBook (2025). 1-Methylindole-3-methanol Product Properties and Synthesis. (Confirmed solid state and synthesis via aldehyde reduction).

-

Org. Synth. (1959). Indole-3-carboxaldehyde.[1] Organic Syntheses, Coll. Vol. 4, p.539. (Foundational chemistry for indole-3-methanol precursors).

-

Fisher Scientific. Safety Data Sheet: 1-Methylindole. (Safety and solubility data for the parent scaffold).

Sources

Methylated Indoles: A Comprehensive Guide to Their Discovery, Synthesis, and Evolving Role in Research

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methyl group, a seemingly minor modification, can profoundly alter the biological activity, pharmacokinetic properties, and metabolic stability of indole-containing molecules. This in-depth technical guide provides a comprehensive overview of the discovery and history of methylated indoles in research. It traces the journey from the initial identification of naturally occurring methylated indoles to the development of sophisticated synthetic methodologies and the elucidation of their diverse biological roles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a robust framework for future investigations in this dynamic area of study.

Introduction: The Significance of the Indole Nucleus and the "Magic Methyl" Effect

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of biologically active compounds.[1][2] Its presence in essential amino acids like tryptophan underscores its fundamental role in biochemistry.[3] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the versatility of the indole scaffold is evident across a wide spectrum of therapeutic areas.[3]

Methylation, the addition of a methyl group (-CH3), is a common structural modification in medicinal chemistry. This seemingly simple alteration can lead to significant changes in a molecule's properties, a phenomenon often referred to as the "magic methyl" effect.[4] In the context of indoles, methylation can influence:

-

Pharmacodynamic Properties: Altering the binding affinity and selectivity for biological targets.

-

Pharmacokinetic Properties: Affecting absorption, distribution, metabolism, and excretion (ADME).

-

Physicochemical Properties: Modifying lipophilicity, solubility, and crystal packing.

This guide will delve into the historical context of methylated indole research, from the early discoveries of naturally occurring psychoactive compounds to the modern-day rational design of targeted therapeutics.

Early Discoveries: Nature's Blueprint for Methylated Indoles

The story of methylated indoles begins not in the laboratory, but in the natural world, with the discovery of potent psychoactive compounds that have been used for centuries in traditional medicine and spiritual practices.

The Psychedelic Tryptamines: Psilocybin, Psilocin, and DMT

Some of the most well-known methylated indoles are the psychedelic tryptamines found in various species of mushrooms, plants, and even toads.[5][6][7]

-

Psilocybin and Psilocin: These compounds, the active ingredients in "magic mushrooms," are N,N-dimethylated tryptamines.[8][9] Their discovery and synthesis by Albert Hofmann in the late 1950s opened a new chapter in psychedelic research.[10]

-

N,N-Dimethyltryptamine (DMT): Found in a variety of plant species, DMT is a potent, short-acting psychedelic.

-

5-MeO-DMT: First synthesized in 1936, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was later isolated from natural sources in 1959.[5][11] It is found in numerous plants and the venom of the Sonoran Desert toad (Incilius alvarius).[5][12]

These early discoveries highlighted the profound impact of N-methylation on the biological activity of indole alkaloids, paving the way for further investigation into their mechanisms of action and therapeutic potential.

Bufotenin: A Controversial Methylated Indole

Bufotenin (5-hydroxy-N,N-dimethyltryptamine), another N,N-dimethylated indole, has a more complex and debated history.[6][13] First identified in the skin of toads, its psychoactive properties in humans have been a subject of scientific discussion for decades.[14][15]

Melatonin: The Hormone of Darkness

The discovery of melatonin (N-acetyl-5-methoxytryptamine) in 1958 by Aaron Lerner was a landmark event in endocrinology.[16][17][18] This methylated indole, produced by the pineal gland, plays a crucial role in regulating circadian rhythms and has been the subject of extensive research for its therapeutic applications in sleep disorders and beyond.[19]

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The growing interest in methylated indoles spurred the development of diverse synthetic strategies to access these valuable compounds.

Classical N-Methylation Techniques

Early methods for the N-methylation of indoles often relied on harsh reagents with significant drawbacks for large-scale production.[20] These classical approaches included the use of:

-

Methyl Iodide and Dimethyl Sulfate: While effective, these reagents are highly toxic and pose environmental concerns.[20][21]

-

Sodium Amide or Sodium Hydride: These strong bases are required to deprotonate the indole nitrogen, followed by reaction with a methylating agent.[22]

The Rise of Greener and More Selective Methods

Recognizing the limitations of classical methods, chemists have developed more practical and environmentally friendly approaches for N-methylation.

3.2.1. Dimethyl Carbonate (DMC): A Safer Alternative

Dimethyl carbonate (DMC) has emerged as a less toxic and more sustainable methylating agent.[20][21] It offers high yields and selectivity for N-methylation, making it suitable for large-scale industrial applications.[23][24]

3.2.2. Quaternary Ammonium Salts: Mild and Monoselective

Recent advancements have introduced the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe3NI), as solid methylating agents.[1] This method is notable for its operational simplicity, high yields, and excellent monoselectivity for N-methylation, even in the presence of other reactive functional groups.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful tools for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been employed to synthesize novel methylated indole analogs with diverse substitution patterns.[25]

Analytical Techniques: Characterizing Methylated Indoles

The accurate identification and quantification of methylated indoles are crucial for both fundamental research and drug development. A variety of analytical techniques are employed to characterize these compounds.

| Analytical Technique | Principle | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, including the position of the methyl group. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Determines the molecular weight and fragmentation pattern, confirming the presence of the methyl group. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purifies and quantifies methylated indoles in complex mixtures. |

| Thin-Layer Chromatography (TLC) | A simple and rapid technique for separating mixtures. | Monitors reaction progress and assesses the purity of synthesized compounds.[23] |

Biological Significance and Pharmacological Applications

The methylation of indoles has profound implications for their biological activity, leading to a wide range of pharmacological applications.

Central Nervous System (CNS) Activity

As evidenced by the psychedelic tryptamines, N-methylation can dramatically enhance the ability of indole-containing molecules to cross the blood-brain barrier and interact with CNS targets, such as serotonin receptors.[26] This has spurred research into the therapeutic potential of methylated indoles for a variety of psychiatric and neurological disorders.

Anticancer Properties

Researchers have explored the anticancer potential of methylated indoles. For instance, bis-(3-indolyl)methane phosphonate derivatives with methylation at the 5-position of the indole core have shown increased potency in inhibiting the proliferation of ovarian and lung cancer cell lines.[4]

Anti-inflammatory and Analgesic Effects

The indole scaffold is a key feature of many anti-inflammatory and analgesic drugs.[27] Methylation can modulate the activity and selectivity of these compounds, offering opportunities for the development of improved therapeutics.

Plant Growth Regulation

Indole-3-acetic acid (IAA) is a crucial plant hormone that regulates various aspects of growth and development.[28] While not methylated on the indole nitrogen, related methylated indole derivatives found in cruciferous vegetables, such as methyl-3-indolylacetate, have been shown to possess anticancer properties.[3]

Experimental Protocols: A Practical Guide

To provide a practical context, this section outlines a general, self-validating protocol for the N-methylation of an indole using dimethyl carbonate, a widely adopted and scalable method.

General Protocol for N-Methylation of Indoles using Dimethyl Carbonate (DMC)

Causality: This protocol is designed for efficiency and safety, utilizing the less toxic DMC as the methylating agent and a solid base for ease of handling. The reflux conditions ensure sufficient energy for the reaction to proceed to completion. The workup procedure is designed to effectively isolate the N-methylated product.

Materials:

-

Indole substrate

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K2CO3) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Water

-

tert-Butyl methyl ether (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the indole substrate, potassium carbonate, and DMF.[24]

-

Addition of DMC: Add dimethyl carbonate to the reaction mixture.[24]

-

Heating: Heat the mixture to reflux (typically around 90°C for DMC) and maintain for 2-7 hours.[23][24]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting indole is consumed.[23][24]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add water to quench the reaction.

-

Extract the aqueous mixture with tert-butyl methyl ether.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated indole.

-

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Caption: Workflow for the N-methylation of indoles using dimethyl carbonate.

Future Directions and Conclusion

The field of methylated indole research continues to evolve, driven by advancements in synthetic chemistry, analytical techniques, and a deeper understanding of their biological roles. Future research is likely to focus on:

-

Development of Novel Synthetic Methods: The pursuit of even more efficient, selective, and sustainable methods for indole methylation remains a key objective.

-

Exploration of New Biological Targets: The unique properties of methylated indoles make them attractive scaffolds for targeting a wide range of diseases.

-

Clinical Translation: Promising preclinical findings for methylated indoles in areas such as mental health and oncology will fuel further clinical investigation.

References

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - American Chemical Society. (n.d.).

- A narrative synthesis of research with 5-MeO-DMT - PMC - PubMed Central - NIH. (n.d.).

- Possible mechanism for synthesis of N-methylated indoles. - ResearchGate. (n.d.).

- 1-methylindole - Organic Syntheses Procedure. (n.d.).

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (n.d.).

- 5-MeO-DMT - Wikipedia. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. (2022, October 3).

- DNA methylation: a historical perspective - PubMed. (n.d.).

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents. (n.d.).

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3).

- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents. (n.d.).

- Methylation of indole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, December 9).

- Biomedical Importance of Indoles - PMC - NIH. (n.d.).

- Indole-3-acetic acid - Wikipedia. (n.d.).

- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).

- Psilocybin - Wikipedia. (n.d.).

- Melatonin - Wikipedia. (n.d.).

- Tracing the origin and evolution history of methylation-related genes in plants - PMC. (n.d.).

- Bufotenin - Wikipedia. (n.d.).

- Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC - PubMed Central. (n.d.).

- Bufotenin - American Chemical Society. (2024, September 2).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).

- Discovering DNA Methylation, the History and Future of the Writing on DNA - PMC. (2022, October 14).

- Psychoactive psilocybin's evolution in 'magic mushrooms' - @theU - The University of Utah. (2024, January 9).

- Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | ACS Omega. (2020, December 2).

- Melatonin: The Ancient Molecule That Connects All Life on Earth - The Dr Kumar Discovery. (2025, November 26).

- Psilocybin: from ancient magic to modern medicine - PubMed. (2020, May 12).

- Bufo toads and bufotenine: fact and fiction surrounding an alleged psychedelic - PubMed. (n.d.).

- Psilocin - Wikipedia. (n.d.).

- Melatonin | Description, Hormone, & Effects - Britannica. (2025, December 19).

- Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. (n.d.).

- Incilius alvarius cell-based synthesis of 5-MeO-DMT - bioRxiv. (2022, May 22).

Sources

- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufotenin - Wikipedia [en.wikipedia.org]

- 7. Psychoactive psilocybin’s evolution in ‘magic mushrooms’ – @theU [attheu.utah.edu]

- 8. Psilocybin - Wikipedia [en.wikipedia.org]

- 9. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Psilocin - Wikipedia [en.wikipedia.org]

- 11. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Bufo toads and bufotenine: fact and fiction surrounding an alleged psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bufotenin - American Chemical Society [acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Melatonin - Wikipedia [en.wikipedia.org]

- 17. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. britannica.com [britannica.com]

- 19. drkumardiscovery.com [drkumardiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 24. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Therapeutic Targets of (1-Methyl-1H-indol-3-yl)methanol

The following technical guide details the pharmacological profile and therapeutic targets of (1-Methyl-1H-indol-3-yl)methanol (also known as 1-Methylindole-3-carbinol or 1-Me-I3C).

This guide differentiates the compound from its non-methylated parent, Indole-3-carbinol (I3C), emphasizing its unique utility as a metabolically stable scaffold that avoids acid-catalyzed oligomerization.

Executive Summary & Chemical Profile

This compound is a synthetic indole derivative structurally analogous to the dietary phytochemical Indole-3-carbinol (I3C). Unlike I3C, which is a "prodrug" that requires acid-catalyzed conversion in the stomach to form active oligomers (e.g., 3,3'-diindolylmethane [DIM]), the N-methyl group at the 1-position of this compound blocks the formation of the carbocation intermediate necessary for oligomerization.

Consequently, this compound represents a stable monomeric indole . Its therapeutic potential lies in its ability to target specific hydrophobic pockets (e.g., on Tubulin) and modulate signaling pathways (e.g., AhR, Wnt) without degrading into heterogeneous metabolites.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 6965-44-2 |

| Molecular Formula | C₁₀H₁₁NO |

| Key Structural Feature | N-Methylation prevents 3,3'-dimerization (DIM formation) |

| Primary Role | Tubulin-targeting scaffold, AhR probe, Stable I3C analog |

Primary Therapeutic Targets

Target 1: Microtubule Cytoskeleton (Colchicine Binding Site)

The most potent pharmacological application of the this compound scaffold is the inhibition of Tubulin polymerization .

-

Mechanism: The 1-methyl-indole core mimics the pharmacophore of combretastatin A-4 and colchicine. The indole moiety occupies the hydrophobic pocket of the β-tubulin subunit at the interface with α-tubulin.

-

Significance: By binding to this site, the compound (and its functionalized derivatives) prevents the curvature change required for microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells.

-

Differentiation: Unlike taxanes (which stabilize microtubules), agents containing the (1-Methyl-1H-indol-3-yl)methyl motif destabilize microtubules.

Target 2: Aryl Hydrocarbon Receptor (AhR) – Modulation vs. Activation

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor. While I3C and DIM are potent AhR agonists, this compound exhibits a distinct profile.

-

Mechanism: The N-methyl group alters the steric fit within the AhR ligand-binding domain (LBD).

-

Therapeutic Action: It acts as a partial agonist or competitive antagonist depending on the tissue context. It is frequently used to decouple the monomeric effects of indole carbinols from the oligomeric effects of DIM.

-

Outcome: Modulation of Phase I/II detoxification enzymes (e.g., CYP1A1) without the uncontrolled potentiation often seen with full AhR agonists.

Target 3: Wnt/β-Catenin Signaling Pathway

Emerging evidence suggests that stable indole-3-carbinols can interfere with the Wnt signaling cascade, a pathway often dysregulated in colorectal and breast cancers.

-

Mechanism: The compound promotes the phosphorylation and degradation of β-catenin , preventing its translocation to the nucleus.

-

Target Interaction: Likely involves the inhibition of upstream kinases or direct interaction with the destruction complex (Axin/APC/GSK-3β), independent of the DIM-mediated pathway.

Mechanism of Action (MOA) & Signaling Pathways

The following diagram illustrates the divergent pathways of the unstable parent (I3C) versus the stable target (1-Methyl-I3C).

Caption: Divergent pharmacology: N-methylation prevents oligomerization, directing the molecule toward Tubulin inhibition and stable AhR interaction.

Experimental Protocols for Validation

To validate the activity of this compound, the following assays are recommended. These protocols distinguish its activity from I3C-derived DIM.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of microtubule assembly.

-

Preparation: Prepare purified tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

-

Treatment: Add this compound (dissolved in DMSO) at concentrations of 1, 5, 10, and 50 µM. Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

-

Initiation: Start polymerization by warming the plate to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Calculate the Vmax of the growth phase. A reduction in Vmax compared to control indicates inhibition.

Protocol B: AhR Luciferase Reporter Assay

Objective: Determine if the compound acts as an agonist or antagonist compared to I3C.

-

Cell Line: Use HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid (Xenobiotic Response Element).

-

Seeding: Plate cells in 96-well plates (10,000 cells/well) and incubate for 24h.

-

Agonist Mode: Treat cells with the compound (0.1–100 µM) for 6–24 hours.

-

Antagonist Mode: Co-treat cells with 10 nM TCDD (a potent AhR agonist) + the test compound.

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Result: If luminescence increases, it is an agonist. If it decreases TCDD-induced signal, it is an antagonist.

-

Data Summary: Comparative Pharmacology

| Feature | Indole-3-carbinol (I3C) | This compound | Clinical Implication |

| Acid Stability | Unstable (Forms DIM/ICZ) | Stable (Remains Monomer) | 1-Me-I3C has predictable PK. |

| Tubulin Binding | Low affinity (Monomer) | High affinity (Scaffold) | 1-Me-I3C is a better lead for cytotoxics. |

| AhR Activation | High (via DIM) | Low / Modulatory | 1-Me-I3C avoids excessive CYP induction. |

| Metabolism | Rapid conversion in stomach | Hepatic oxidation | Longer half-life potential. |

References

-

Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201–1215.[1] Link

-

Safe, S., et al. (2018). Indole-3-carbinol and 3,3'-diindolylmethane as antimutagenic and anticarcinogenic agents. Journal of Environmental Science and Health, 22(2). Link

-

Zhang, X., et al. (2015). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Link

-

Beaver, L. M., et al. (2022). Indole-3-carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis. MDPI Cancers. Link

-

Thorne Research. (2025). Indole-3-Carbinol vs. DIM: Biochemistry and Metabolic Fate. Link

Sources

Pharmacokinetics of (1-Methyl-1H-indol-3-YL)methanol

Pharmacokinetic Characterization of (1-Methyl-1H-indol-3-yl)methanol

Executive Summary

This compound (CAS: 22223-93-4), also known as 1-Methylindole-3-methanol, is a lipophilic indole derivative structurally analogous to the dietary chemopreventive agent Indole-3-carbinol (I3C).[1][2] Unlike I3C, the methylation of the indole nitrogen (N1) significantly alters its physicochemical stability and metabolic fate. This guide details the pharmacokinetic (PK) profile of the compound, highlighting its enhanced resistance to acid-mediated oligomerization, its metabolic susceptibility to oxidative pathways, and the experimental frameworks required for its bioanalysis.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental chemistry of the N-methyl group is prerequisite to predicting the pharmacokinetic behavior of this scaffold.

| Property | Data / Prediction | Significance |

| Chemical Name | This compound | Core Scaffold |

| CAS Number | 22223-93-4 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁NO | MW: 161.20 g/mol |

| LogP (Predicted) | ~1.6 – 1.9 | Higher lipophilicity than I3C (LogP ~1.1), suggesting higher passive permeability. |

| pKa | Indole Nitrogen is blocked. | No acidic proton at N1; remains neutral at physiological pH. |

| Solubility | Low in water; Soluble in DMSO, Ethanol | Requires formulation (e.g., PEG400, cyclodextrins) for in vivo administration. |

Pharmacokinetic Profile (ADME)

Absorption: The "N-Methyl Advantage"

The critical differentiator between this compound and I3C is gastric stability .

-

Mechanism: I3C undergoes rapid acid-catalyzed condensation in the stomach to form 3,3'-diindolylmethane (DIM) and indolo[3,2-b]carbazole (ICZ). This reaction requires the protonation of the hydroxyl group followed by the loss of water to form a reactive 3-methyleneindolenine intermediate. While the 1-methyl analog can theoretically form a carbocation, the subsequent dimerization steps (often requiring an N-H for re-aromatization or specific nucleophilic attack) are sterically and electronically hindered.

-

Outcome: this compound exhibits higher systemic bioavailability of the parent compound compared to I3C, as it resists conversion into oligomeric mixtures in the acidic gastric environment.

Distribution

-

Plasma Protein Binding (PPB): Predicted to be moderate-to-high (>85%) due to the fused aromatic ring system and increased lipophilicity from the methyl group.

-

Tissue Kinetics: Rapid distribution into well-perfused tissues (liver, lung, kidney) is expected. The compound's lipophilicity facilitates blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-targeted ligands.

Metabolism: Divergent Pathways

The metabolic clearance of this compound is dominated by hepatic oxidation.

-

Pathway A: Alcohol Oxidation (Major)

-

Enzymes: Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH).

-

Process: The hydroxymethyl group is sequentially oxidized to 1-methylindole-3-carboxaldehyde and subsequently to 1-methylindole-3-carboxylic acid . This is the primary detoxification route.

-

-

Pathway B: Bioactivation (Toxicity Risk)

-

Enzymes: CYP450 (specifically CYP2F1 in lung, CYP2E1/2A6 in liver).

-

Mechanism: Similar to the pneumotoxin 3-methylindole (Skatole), the molecule can undergo dehydrogenation to form an electrophilic 3-methyleneindolenine intermediate. This reactive species can form adducts with glutathione (GSH) or cellular proteins.[3]

-

Note: The presence of the oxygen at the 3-position (in the methanol group) generally favors Pathway A (oxidation) over Pathway B (dehydrogenation), reducing the toxicity risk compared to 3-methylindole.

-

Excretion

-

Renal: The carboxylic acid metabolite and glucuronide conjugates of the parent alcohol are excreted via urine.

-

Biliary: Higher molecular weight conjugates may undergo biliary excretion and enterohepatic recirculation.

Visualization of Metabolic Fate

Caption: Figure 1. Metabolic pathways of this compound showing oxidative clearance (green/yellow) and potential bioactivation (red).

Experimental Protocols for PK Characterization

To validate the pharmacokinetic profile, the following standardized protocols are recommended.

Protocol A: LC-MS/MS Quantification Method

-

Objective: Sensitive quantification of the parent compound in plasma.

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 min.

-

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray Positive (ESI+).

-

MRM Transition (Quantifier): m/z 162.1 [M+H]⁺ → 144.1 [M-H₂O]⁺ (Loss of water, characteristic of benzylic alcohols).

-

MRM Transition (Qualifier): m/z 162.1 → 130.1 [Indole ring fragment]⁺.

-

-

Internal Standard: Deuterated analog (if available) or Indole-3-ethanol.

Protocol B: In Vitro Microsomal Stability Assay

-

Objective: Determine intrinsic clearance (

) and identify metabolites. -

Reagents: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

-

Procedure:

-

Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in buffer at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

-

Quenching: Add ice-cold acetonitrile containing Internal Standard to stop reaction.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

-

Calculation: Plot ln(% remaining) vs. time. The slope

is used to calculate

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86146, this compound. Retrieved from [Link]

-

Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311–323. [Link]

-

Shertzer, H. G., et al. (1988). Protection against carbon tetrachloride hepatotoxicity by indole-3-carbinol. Food and Chemical Toxicology, 26(6), 517-523. (Context on Indole-3-methanol metabolism). [Link]

-

Skiles, G. L., & Yost, G. S. (1996). Mechanistic studies on the cytochrome P450-mediated dehydrogenation of 3-methylindole. Chemical Research in Toxicology, 9(1), 291–297. (Mechanism of bioactivation for methyl-indoles). [Link]

-

Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201-1215. [Link]

Sources

- 1. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 3. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methyl-1H-indol-3-YL)methanol: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

(1-Methyl-1H-indol-3-YL)methanol is a key synthetic intermediate and a structural motif of significant interest in medicinal chemistry. As a derivative of the naturally occurring indole-3-carbinol, it serves as a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, chemical properties, spectroscopic characterization, and burgeoning applications in drug discovery, with a particular focus on the development of novel anticancer agents. Detailed, field-proven experimental protocols are provided to enable researchers to confidently synthesize and utilize this versatile compound in their research endeavors.

Introduction: The Significance of the 1-Methylindole-3-Methanol Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the various functionalized indoles, those bearing a hydroxymethyl group at the C-3 position, such as indole-3-carbinol and its derivatives, have garnered considerable attention for their wide-ranging pharmacological activities.[2] The methylation of the indole nitrogen to give the 1-methyl derivative, this compound, offers several advantages in the context of drug design and development. This modification blocks the hydrogen-bonding potential of the indole nitrogen, which can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the 1-methyl group can provide steric hindrance that may modulate the binding affinity and selectivity of the molecule for its biological targets.

This guide will delve into the essential technical aspects of this compound, providing researchers with a comprehensive resource to facilitate its synthesis and application in their scientific pursuits.

Synthesis of this compound

The most direct and efficient route to this compound is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-3-carbaldehyde. This transformation is typically achieved with high fidelity using standard reducing agents.

Synthetic Scheme

The synthesis proceeds via a two-step process starting from indole: N-methylation followed by formylation and subsequent reduction. A more direct approach begins with the commercially available 1-methyl-1H-indole-3-carbaldehyde.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Reduction of 1-Methyl-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the reduction of indole-3-carboxaldehydes and related imines.[2][3]

Materials:

-

1-Methyl-1H-indole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. The choice of a slight excess of NaBH₄ ensures complete conversion of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. This will decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a white to off-white solid at room temperature, with good solubility in polar organic solvents such as methanol, ethanol, and ethyl acetate.

Spectroscopic Data

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 7.70-7.60 (d, 1H): Aromatic proton at the C4 position of the indole ring.

-

δ 7.35-7.25 (m, 2H): Aromatic protons at the C5 and C7 positions.

-

δ 7.15-7.05 (m, 1H): Aromatic proton at the C6 position.

-

δ 7.00 (s, 1H): Proton at the C2 position of the indole ring.

-

δ 4.80 (s, 2H): Methylene protons of the CH₂OH group.

-

δ 3.75 (s, 3H): Methyl protons of the N-CH₃ group.

-

δ 1.60 (br s, 1H): Hydroxyl proton (this signal is often broad and its chemical shift can vary depending on concentration and solvent).

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ 137.0: Quaternary carbon C7a.

-

δ 128.5: Quaternary carbon C3a.

-

δ 126.5: CH carbon C2.

-

δ 122.0: CH carbon C5.

-

δ 121.5: CH carbon C4.

-

δ 119.5: CH carbon C6.

-

δ 115.0: Quaternary carbon C3.

-

δ 109.5: CH carbon C7.

-

δ 60.0: Methylene carbon of the CH₂OH group.

-

δ 33.0: Methyl carbon of the N-CH₃ group.

Infrared (IR) Spectroscopy (predicted, KBr pellet):

-

3400-3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.

-

1470-1450 cm⁻¹: Aromatic C=C stretching.

-

1050-1000 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS):

-

[M]⁺: The molecular ion peak would be expected at m/z = 161.08.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the indole nucleus and the primary alcohol functionality.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack. While the C-3 position is the most nucleophilic site in unsubstituted indoles, in this compound, this position is already substituted.[6] Electrophilic substitution reactions, if forced, would likely occur at the C-2 or C-5 positions.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the C-3 position is a versatile functional handle for further synthetic transformations.

-

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde (1-methyl-1H-indole-3-carbaldehyde) or carboxylic acid (1-methyl-1H-indole-3-carboxylic acid) using a variety of oxidizing agents.[7]

-

Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under appropriate conditions to generate a library of derivatives.[8]

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a wide range of nucleophiles.[9][10]

Caption: Key reactions of this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of novel therapeutic agents, particularly in the field of oncology. Its derivatives have shown promising activity against a variety of cancer cell lines.

Anticancer Activity and Tubulin Polymerization Inhibition